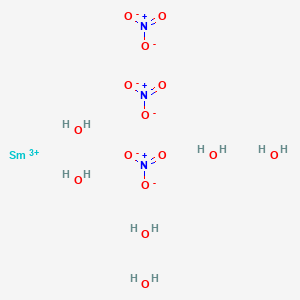
Samarium trinitrate hexahydrate
Übersicht
Beschreibung
Samarium (III) nitrate hexahydrate, also known as Samarium trinitrate, is a yellow to tan powder and chunks . It has the linear formula Sm(NO3)3 · 6H2O . The CAS number is 13759-83-6 and it has a molecular weight of 444.47 .
Synthesis Analysis
Samarium (III) nitrate hexahydrate is produced by the reaction of samarium hydroxide and nitric acid . It is used in the synthesis of a variety of materials for applications such as the synthesis of nitrate precursor solution which can be used as a nanocatalyst in the solid oxide regenerative fuel cells .Molecular Structure Analysis
The molecular structure of Samarium (III) nitrate hexahydrate is represented by the formula Sm(NO3)3 · 6H2O . This indicates that each molecule of Samarium (III) nitrate hexahydrate consists of one Samarium atom, three Nitrate groups, and six water molecules.Chemical Reactions Analysis
The thermal decomposition of Samarium (III) nitrate hexahydrate is a complex process that involves slow dehydration and fast concomitant internal hydrolysis . At the first stage, pyrolysis is accompanied by the removal of water and nitric acid to form Samarium pentahydrate Sm(NO3)3 · 5H2O and intermediate oxonitrates containing O–Sm–OH groups .Physical And Chemical Properties Analysis
Samarium (III) nitrate hexahydrate is a yellow to tan powder and chunks . It is an oxidizer and is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Thermal Decomposition Analysis
Researchers have investigated the thermal decomposition of Samarium trichloride hexahydrate, which is closely related to Samarium trinitrate hexahydrate, revealing the formation of various hydrous forms of Samarium and the final product of Samarium oxychloride. This analysis is crucial for understanding the thermal stability and decomposition pathways of Samarium compounds under different conditions (P. Paul, P. Lawson, J. Yi, N. Stump, 2012).
Encapsulation in Carbon Nanotubes
Samarium compounds have been considered for encapsulation into carbon nanotubes, a process significant for developing next-generation radiopharmaceuticals. This research provides insights into efficient methods for incorporating Samarium-based materials into nanostructures, paving the way for novel applications in medicine and materials science (M. Martinčić, C. Frontera, E. Pach, B. Ballesteros, G. Tobias, 2016).
Thermolysis Mechanism
The thermolysis mechanism of Samarium nitrate hexahydrate has been studied, highlighting its complex thermal decomposition process. This research contributes to a deeper understanding of the chemical behavior of Samarium compounds under heat, which is vital for various industrial and scientific applications (P. Melnikov, I. Arkhangelsky, V. A. Nascimento, A. F. Silva, L. Z. Zanoni Consolo, 2014).
Luminescent Properties for Microscopy
An original Samarium(III) complex demonstrated unexpected efficiency as a luminescent species for biphotonic microscopy in both the visible and near-infrared spectral ranges. This application is crucial for advancing imaging techniques in biological and materials sciences (Anh Thy Bui, A. Grichine, S. Brasselet, A. Duperray, C. Andraud, O. Maury, 2015).
Supercapacitive Behavior
The supercapacitive properties of Samarium tungstate nanoparticles, synthesized through a sonochemical reaction involving Samarium nitrate hexahydrate, have been evaluated. This research opens new pathways for utilizing Samarium-based compounds in energy storage applications, demonstrating their potential as electrode materials for supercapacitors (A. Sobhani-Nasab, H. Naderi, M. Rahimi‐Nasrabadi, M. Ganjali, 2017).
Safety And Hazards
Samarium (III) nitrate hexahydrate is considered hazardous. It may intensify fire as it is an oxidizer. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye .
Eigenschaften
IUPAC Name |
samarium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.6H2O.Sm/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCOFJGRHQAIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N3O15Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160242 | |
| Record name | Samarium(III) nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium trinitrate hexahydrate | |
CAS RN |
13759-83-6 | |
| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium(III) nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)

![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)



![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)